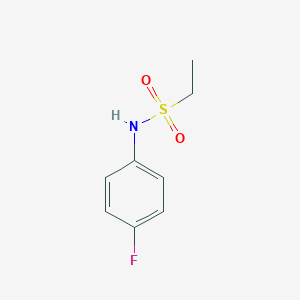![molecular formula C21H18N2OS B260737 (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B260737.png)
(2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that combines a benzothiophene core with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the double bond or other reducible groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. Researchers are investigating its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.
Mechanism of Action
The mechanism of action of (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of a benzothiophene core and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2Z)-2-[[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C21H18N2OS/c1-13-8-10-16(11-9-13)23-15(3)18(14(2)22-23)12-20-21(24)17-6-4-5-7-19(17)25-20/h4-12H,1-3H3/b20-12- |
InChI Key |
BLHNHTGFSITHDU-NDENLUEZSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=C3C(=O)C4=CC=CC=C4S3)C |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)/C=C\3/C(=O)C4=CC=CC=C4S3)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=C3C(=O)C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide](/img/structure/B260665.png)
![N-[5-(4-methoxybenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B260669.png)

![N-(4-bromophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B260672.png)
![Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole-1-carboxylate](/img/structure/B260673.png)
![4-isopropoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B260676.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B260677.png)

![5-bromo-3-nitro-1-[2-(phenylsulfonyl)ethyl]-1H-1,2,4-triazole](/img/structure/B260686.png)
